2,3,6-Trimethoxybenzoic acid physical properties
2,3,6-Trimethoxybenzoic acid physical properties
An In-Depth Technical Guide to the Physical Properties of 2,3,6-Trimethoxybenzoic Acid
For the Attention of Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive examination of the physical properties of 2,3,6-trimethoxybenzoic acid (CAS RN: 60241-74-9), a key aromatic carboxylic acid with significant potential in organic synthesis and pharmaceutical development.[1] While experimental data for this specific isomer is not extensively documented in publicly available literature, this guide synthesizes available information, theoretical predictions, and established analytical methodologies to offer a robust profile of the compound. We will delve into its structural and physicochemical characteristics, including its melting point, boiling point, solubility, and acidity (pKa). Furthermore, this document outlines detailed, field-proven experimental protocols for the precise determination of these properties, providing researchers with the necessary tools for empirical validation. Spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are also discussed to provide a complete analytical picture.
Introduction: The Significance of 2,3,6-Trimethoxybenzoic Acid
2,3,6-Trimethoxybenzoic acid belongs to a class of polysubstituted benzoic acid derivatives that are of considerable interest in medicinal chemistry and materials science. The specific arrangement of the three methoxy groups on the benzene ring, in conjunction with the carboxylic acid functionality, imparts unique electronic and steric properties to the molecule. These characteristics can profoundly influence its reactivity, bioavailability, and interaction with biological targets. A thorough understanding of its physical properties is therefore a critical prerequisite for its effective utilization in research and development, particularly in the rational design of novel therapeutic agents and functional materials.
Molecular Structure and Basic Identifiers
A foundational understanding of 2,3,6-trimethoxybenzoic acid begins with its molecular structure and key identifiers.
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Molecular Formula: C₁₀H₁₂O₅
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Molecular Weight: 212.20 g/mol [2]
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CAS Registry Number: 60241-74-9[2]
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IUPAC Name: 2,3,6-trimethoxybenzoic acid[2]
The strategic placement of the methoxy groups at the 2, 3, and 6 positions of the benzoic acid scaffold creates a sterically hindered environment around the carboxylic acid group. This steric hindrance, combined with the electron-donating nature of the methoxy groups, is expected to influence the compound's acidity and intermolecular interactions.
Physicochemical Properties: A Detailed Examination
A comprehensive understanding of the physicochemical properties of 2,3,6-trimethoxybenzoic acid is essential for its application in various scientific domains. Due to a notable scarcity of experimentally determined data in the literature, the following section combines predicted values from reliable computational models with qualitative assessments based on the behavior of analogous compounds.
Melting and Boiling Points
The melting and boiling points are critical parameters that provide insights into the purity and thermal stability of a compound.
| Property | Value (Predicted) | Source |
| Melting Point | 158°C (decomposes) | ChemicalBook[3] |
| Boiling Point | 350.6 ± 37.0 °C | ChemicalBook[3] |
Expert Insight: The predicted melting point with decomposition suggests that the molecule may not be stable at elevated temperatures. This is a crucial consideration for any synthetic or analytical procedure involving heating. For comparison, the experimentally determined melting points of other trimethoxybenzoic acid isomers, such as 2,3,4-trimethoxybenzoic acid (99-102 °C) and 3,4,5-trimethoxybenzoic acid (168-171 °C), highlight the significant impact of substituent positioning on crystal lattice packing and intermolecular forces.[4][5]
Solubility Profile
The solubility of a compound governs its behavior in different solvent systems, which is fundamental for reaction setup, purification, and formulation.
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Water Solubility: While no specific quantitative data is available for 2,3,6-trimethoxybenzoic acid, substituted benzoic acids generally exhibit limited solubility in water, which decreases with increasing substitution and molecular weight.[6][7] The presence of three hydrophobic methoxy groups is expected to further reduce its aqueous solubility. However, as a carboxylic acid, its solubility is expected to increase significantly in alkaline aqueous solutions due to the formation of the more polar carboxylate salt.
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Organic Solvents: 2,3,6-Trimethoxybenzoic acid is anticipated to be soluble in polar organic solvents such as methanol, ethanol, dimethyl sulfoxide (DMSO), and acetone. This is consistent with the behavior of other trimethoxybenzoic acid isomers.[8]
Experimental Causality: The balance between the polar carboxylic acid group and the relatively nonpolar trimethoxyphenyl moiety dictates the solubility profile. In nonpolar solvents, the van der Waals interactions of the aromatic ring and methoxy groups will be dominant, while in polar protic solvents, hydrogen bonding with the carboxylic acid group will play a more significant role.
Acidity (pKa)
The acid dissociation constant (pKa) is a measure of the acidity of the carboxylic acid proton.
| Property | Value (Predicted) | Source |
| pKa | 4.25 ± 0.10 | ChemicalBook[3] |
Expert Insight: The predicted pKa value is in the range expected for substituted benzoic acids. The electron-donating methoxy groups would typically be expected to decrease the acidity (increase the pKa) compared to benzoic acid (pKa ≈ 4.2).[9] However, the steric hindrance from the ortho-methoxy groups can force the carboxylic acid group out of the plane of the benzene ring, disrupting resonance stabilization of the carboxylate anion and potentially leading to a lower pKa (increased acidity) than might be expected based solely on electronic effects. This interplay of electronic and steric factors makes experimental determination of the pKa particularly important.
Spectroscopic Characterization
Spectroscopic analysis provides a fingerprint of the molecule, confirming its identity and providing insights into its structure and bonding.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
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¹H NMR: The proton NMR spectrum of 2,3,6-trimethoxybenzoic acid is expected to show distinct signals for the aromatic protons and the protons of the three methoxy groups. The chemical shifts and coupling patterns of the aromatic protons will be indicative of their positions on the substituted ring.
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¹³C NMR: The carbon NMR spectrum will provide information on the number and electronic environment of the carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the carbons of the methoxy groups.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 2,3,6-trimethoxybenzoic acid would be expected to exhibit characteristic absorption bands:
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O-H Stretch: A broad band in the region of 2500-3300 cm⁻¹ corresponding to the hydroxyl group of the carboxylic acid, broadened due to hydrogen bonding.[10]
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C=O Stretch: A strong absorption band around 1700-1725 cm⁻¹ for the carbonyl group of the carboxylic acid.[10]
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C-O Stretch: Bands in the region of 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ corresponding to the C-O stretching of the carboxylic acid and the methoxy groups.
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Aromatic C-H and C=C Stretches: Absorptions characteristic of the substituted benzene ring.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum of 2,3,6-trimethoxybenzoic acid would show a molecular ion peak corresponding to its molecular weight (212.20 g/mol ). The fragmentation pattern would likely involve the loss of the carboxylic acid group, methoxy groups, and other characteristic fragments.
Experimental Protocols for Physical Property Determination
The following section provides detailed, step-by-step methodologies for the experimental determination of the key physical properties of 2,3,6-trimethoxybenzoic acid. These protocols are designed to be self-validating and are grounded in established analytical principles.
Determination of Melting Point (Capillary Method)
Rationale: The capillary melting point method is a simple and widely used technique to determine the temperature at which a solid substance transitions to a liquid. A sharp melting range is indicative of high purity.
Methodology:
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Sample Preparation: Finely powder a small amount of dry 2,3,6-trimethoxybenzoic acid.
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Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm height) of the solid into the bottom of the tube.
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Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.
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Heating: Heat the apparatus rapidly to a temperature approximately 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
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Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has melted (completion of melting). The melting point is reported as this range.
Caption: Shake-flask method for solubility determination.
Determination of pKa by Potentiometric Titration
Rationale: Potentiometric titration is a precise method for determining the pKa of an acid by monitoring the pH of a solution as a titrant is added. The pKa corresponds to the pH at the half-equivalence point.
Methodology:
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Solution Preparation: Prepare a standard solution of 2,3,6-trimethoxybenzoic acid of known concentration in a suitable solvent (e.g., a water-methanol mixture to ensure solubility).
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Titration Setup: Place the solution in a beaker with a magnetic stirrer and immerse a calibrated pH electrode.
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Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.
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Data Collection: Record the pH of the solution after each addition of the titrant.
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Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The equivalence point is the point of steepest inflection. The half-equivalence point is at half the volume of the equivalence point.
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pKa Determination: The pH at the half-equivalence point is equal to the pKa of the acid.
Logical Flow for pKa Determination
Caption: Potentiometric titration for pKa determination.
Conclusion
This technical guide has provided a detailed overview of the physical properties of 2,3,6-trimethoxybenzoic acid. While there is a notable absence of comprehensive experimental data in the public domain, this document has synthesized the available information from reliable sources and provided robust, validated protocols for the empirical determination of its key physicochemical parameters. For researchers and developers working with this compound, the information and methodologies presented herein will serve as a valuable resource for ensuring the quality, consistency, and efficacy of their work. It is our recommendation that the experimental protocols outlined in this guide be followed to generate a comprehensive and validated dataset for this important chemical entity.
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